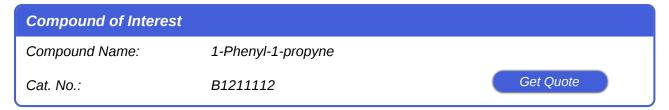


An In-depth Technical Guide to 1-Phenyl-1propyne (C9H8)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Phenyl-1-propyne**, a versatile alkyne of significant interest in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, established synthesis protocols, key chemical reactions, and its applications, particularly within the realm of drug discovery and materials science.

Physicochemical Properties of 1-Phenyl-1-propyne

1-Phenyl-1-propyne, also known as methylphenylacetylene, is a clear yellow liquid at room temperature.[1][2] Its core structure consists of a phenyl group attached to a propyne moiety.[1] The molecule's reactivity is primarily dictated by the carbon-carbon triple bond, which serves as a high-electron-density center, making it susceptible to electrophilic addition reactions.[1] The conjugation of this triple bond with the aromatic phenyl ring further influences its chemical behavior.[1]

Table 1: Quantitative Data for **1-Phenyl-1-propyne**



Property	Value	Source(s)
Molecular Formula	С9Н8	[2][3][4][5][6][7]
Molecular Weight	116.16 g/mol	[1][2][3][4][5][8]
CAS Number	673-32-5	[2][5][8]
Appearance	Clear yellow liquid	[1][2]
Density	0.928 - 0.949 g/mL at 25°C	[1][2][8][9]
Boiling Point	181.151 - 185 °C at 760 mmHg	[1][2][8][9]
Refractive Index	1.5630 - 1.5650 at 20°C	[1][2][8]
Flash Point	62 °C (143.6 °F) - closed cup	[2][8]
Water Solubility	0.26 g/L at 25°C (Sparingly soluble)	[1][2][6][9]
LogP	2.058 - 3	[2][3]

Synthesis and Experimental Protocols

The synthesis of **1-Phenyl-1-propyne** can be accomplished through several established methodologies in organic chemistry.[10] These routes often involve dehydrohalogenation or organometallic coupling reactions.[10]

2.1. Synthesis via Dehydrohalogenation

Dehydrohalogenation is a classic and effective method for creating alkynes.[10] A common approach involves the elimination of hydrogen halides (HX) from a substituted alkene or alkane.

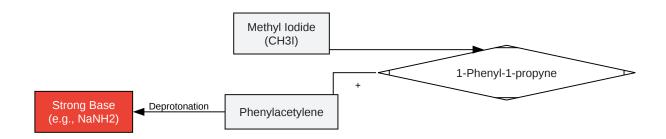
Protocol: A plausible synthetic sequence begins with the halogenation of an alkene like 1phenyl-1-propene to create a vicinal dihalide intermediate. This dihalide is then subjected to
dehydrohalogenation using a strong base. Alternatively, starting with 1-phenyl-1chloropropane, treatment with a strong base such as potassium hydroxide (KOH) in ethanol
under reflux conditions can yield 1-phenyl-1-propyne.[10]



2.2. Synthesis via Organometallic Coupling

Organometallic coupling reactions offer efficient and versatile pathways for forming the necessary carbon-carbon bonds.

Protocol: One common method involves the reaction of phenylacetylene with methyl iodide.
 [1] This reaction is typically facilitated by a strong base like sodium amide (NaNH2) to deprotonate the terminal alkyne, forming a nucleophilic acetylide that then reacts with methyl iodide.



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Caption: Synthesis of **1-Phenyl-1-propyne** via organometallic coupling.

Key Chemical Reactions and Protocols

The reactive alkyne group in **1-Phenyl-1-propyne** allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.[10]

3.1. Hydrogenation

The hydrogenation of **1-phenyl-1-propyne** is a well-studied process that can be controlled to selectively form either the corresponding alkene (cis- β -methylstyrene) or alkane (1-phenylpropane).[1][10]

Protocol for Full Hydrogenation: To produce 1-phenylpropane, the reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas.[1]
 [10] The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, is crucial to avoid over-hydrogenation if the alkene is the desired product.[10]

Foundational & Exploratory





Studies have shown that single-atom alloy catalysts can offer high selectivity towards the alkene.[10]

3.2. Polymerization

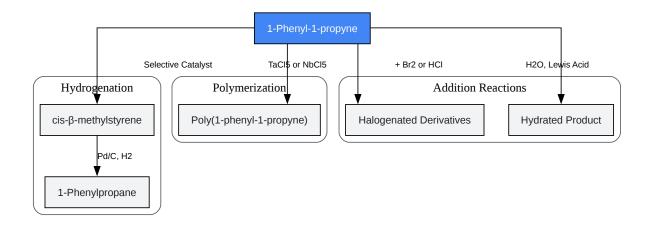
1-Phenyl-1-propyne can undergo polymerization, a process facilitated by specific catalysts.

Protocol: Transition metal halides, such as tantalum pentachloride (TaCl5) and niobium pentachloride (NbCl5), are effective catalysts for the polymerization of 1-phenyl-1-propyne, leading to the formation of various polymeric structures.[1][10] In industrial settings, the polymerization of phenylacetylene using these catalysts is a common method to produce this compound efficiently.[1]

3.3. Other Reactions

- Cycloaddition: The compound participates in co-catalyzed [2+2+1] cycloaddition reactions with cyclopentene, yielding bicyclo[3.2.0]heptene derivatives in high yields.[10]
- Addition Reactions: It readily reacts with halogens and hydrogen halides. For instance, the reaction with bromine yields 1-phenyl-1,2-dibromo-1-propene.[1] The addition of HCl to 1-phenyl-1-propyne has been shown to predominantly give the syn addition product.[11]
- Hydration: In high-temperature water with a Lewis acid catalyst like Indium(III) triflate, 1phenyl-1-propyne can be hydrated.[10]





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